molecular formula C24H43NO4 B033304 Arachidic Acid N-Hydroxysuccinimide Ester CAS No. 69888-87-5

Arachidic Acid N-Hydroxysuccinimide Ester

Cat. No.: B033304
CAS No.: 69888-87-5
M. Wt: 409.6 g/mol
InChI Key: NWQWMRGPQVJCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidic Acid N-Hydroxysuccinimide Ester is a lipid compound composed of a saturated fatty acid with a 20-carbon chain and a terminal N-Hydroxysuccinimide ester. This compound is known for its ability to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is widely used in research for its unique properties and applications.

Mechanism of Action

Target of Action

Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid comprised of a saturated fatty acid with a 20-carbon chain with a terminal NHS ester . The primary targets of AHSNE are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function and gene expression.

Mode of Action

AHSNE interacts with its targets through its NHS ester group, which can react with primary amines to form stable amide bonds . This reaction results in the labeling of the target molecules with arachidic acid, a long-chain fatty acid. This modification can influence the properties of the target molecules, potentially affecting their function or interactions with other molecules.

Biochemical Pathways

The specific biochemical pathways affected by AHSNE depend on the nature of the target molecules. For example, if the target is a protein, the attachment of arachidic acid could affect the protein’s structure and function, potentially influencing the biochemical pathways in which the protein is involved. The exact pathways affected would need to be determined experimentally for each specific target .

Result of Action

The molecular and cellular effects of AHSNE’s action depend on the specific targets and their roles in the cell. By labeling primary amines on proteins and other molecules, AHSNE could potentially alter their properties and functions. This could have a range of effects, from changes in molecular interactions and signaling pathways to alterations in cellular behavior .

Action Environment

The action, efficacy, and stability of AHSNE can be influenced by various environmental factors. For example, the presence of water or air moisture can lead to hydrolysis of NHS esters, potentially reducing their reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of AHSNE. Therefore, careful control of the environment is important when using AHSNE for bioconjugation or other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidic Acid N-Hydroxysuccinimide Ester typically involves the esterification of arachidic acid with N-Hydroxysuccinimide. This reaction is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent hydrolysis and ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Scientific Research Applications

Arachidic Acid N-Hydroxysuccinimide Ester has garnered significant attention in scientific research due to its versatile applications:

Comparison with Similar Compounds

Uniqueness: Arachidic Acid N-Hydroxysuccinimide Ester is unique due to its long 20-carbon chain, which imparts specific properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring long-chain fatty acids .

Biological Activity

Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid compound characterized by a saturated fatty acid with a 20-carbon chain, linked to an N-hydroxysuccinimide (NHS) ester. This compound has gained attention in biochemical research due to its ability to label primary amines in proteins and other biomolecules, facilitating various applications in bioconjugation and drug development.

AHSNE operates primarily through its NHS ester group, which reacts with primary amines to form stable amide bonds. This reaction is crucial for the following biological activities:

  • Protein Labeling : AHSNE can covalently attach to proteins, altering their structural and functional properties, which can influence various biochemical pathways.
  • Bioconjugation : The ability to form stable bonds with amine-containing molecules makes AHSNE a valuable tool in creating bioconjugates for therapeutic and diagnostic applications.

Biochemical Pathways

The biological activity of AHSNE is closely linked to the arachidonic acid (AA) metabolic pathway. Arachidonic acid is a precursor for various bioactive lipids involved in inflammatory responses, cardiovascular function, and cell signaling. The interaction of AHSNE with proteins involved in these pathways can lead to significant changes in cellular behavior and signaling cascades.

Pathway Role of AHSNE
Inflammatory ResponseModifies proteins involved in inflammation
Cardiovascular HealthAlters signaling pathways related to vascular function
Cell SignalingInfluences interactions between signaling molecules

Environmental Influences

The efficacy of AHSNE can be affected by environmental factors such as moisture and temperature. Hydrolysis of NHS esters can occur in the presence of water, reducing their reactivity. Therefore, optimal storage and handling conditions are critical for maintaining the stability of AHSNE in laboratory settings.

Study 1: Protein Interaction and Labeling

In a study examining the use of AHSNE for protein labeling, researchers demonstrated that the compound effectively modified bovine serum albumin (BSA), enhancing its binding properties in drug delivery systems. The covalent attachment resulted in improved stability and retention of BSA in biological assays, suggesting potential applications in therapeutic formulations.

Study 2: Impact on Inflammatory Mediators

Another investigation focused on the interaction of AHSNE with proteins involved in the arachidonic acid pathway. The study found that AHSNE-modified proteins exhibited altered enzymatic activity related to prostaglandin synthesis, indicating that AHSNE could modulate inflammatory responses at the molecular level.

Research Findings

Recent studies have highlighted the versatility of AHSNE in various biochemical applications:

  • Bioconjugation Efficiency : Research indicates that AHSNE demonstrates high efficiency in forming stable conjugates with primary amines compared to other NHS esters.
  • Stability and Reactivity : The long carbon chain of arachidic acid enhances the hydrophobicity and stability of the conjugates formed with AHSNE, making it suitable for applications requiring prolonged interaction with biological membranes.

Comparison with Similar Compounds

Compound Unique Features Applications
This compoundLong carbon chain increases hydrophobicityProtein labeling, drug delivery
Acrylic Acid N-Hydroxysuccinimide EsterUsed primarily for polymer synthesisHydrogel formation

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQWMRGPQVJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292084
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69888-87-5
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69888-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.